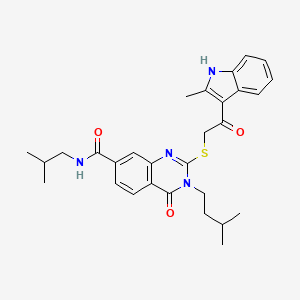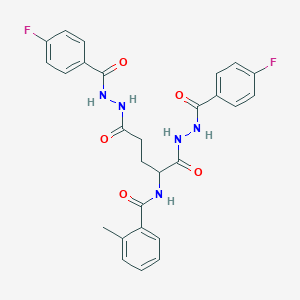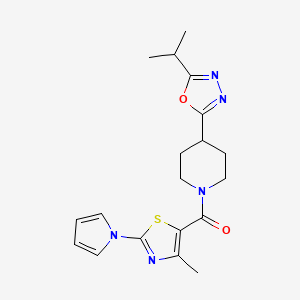![molecular formula C20H17Cl2NOS B2481190 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol CAS No. 763125-55-9](/img/structure/B2481190.png)
2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol is a useful research compound. Its molecular formula is C20H17Cl2NOS and its molecular weight is 390.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Phenolic Antioxidants in Environmental Science
Synthetic phenolic antioxidants (SPAs) like 2-({4-[(2,4-Dichlorobenzyl)sulfanyl]anilino}methyl)benzenol are commonly used in various industries to prolong product shelf life by preventing oxidative reactions. A study highlighted the presence of such SPAs in different environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. These compounds have also been detected in human tissues, indicating potential exposure through food intake, dust ingestion, and personal care products. Toxicity studies suggest that some SPAs might lead to hepatic toxicity, endocrine disruption, or even carcinogenic effects. Research suggests a focus on developing SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).
Parabens in Aquatic Environments
Parabens, structurally related to SPAs, are used as preservatives in various products. They have been identified in aquatic environments, including surface water and sediments, mainly due to their consumption and continuous environmental introduction. Notably, methylparaben and propylparaben are the most commonly found parabens, mirroring their prevalence in consumer products. These compounds can react with free chlorine, producing halogenated by-products, which are more stable and persistent, necessitating further research on their toxicity (Haman et al., 2015).
2,4-D Herbicide and Environmental Impact
The herbicide 2,4-D, structurally similar to SPAs, has been extensively studied for its toxicological and environmental impact. It's used globally in agriculture and urban areas, leading to direct or indirect contamination of natural environments. Research emphasizes the need for understanding the molecular biology of 2,4-D, assessing human exposure, and investigating pesticide degradation as future research directions to mitigate its environmental impact (Zuanazzi et al., 2020).
Antimicrobial Properties of Monoterpenes
Monoterpenes like p-Cymene, sharing functional similarities with SPAs, exhibit a range of biological activities including antimicrobial effects. The review underscores the need for comprehensive studies on the in vivo efficacy and safety of such compounds, as they hold promise for use in healthcare and biomedical applications, particularly as antimicrobial agents (Marchese et al., 2017).
Applications and Bioactivities of Methyl-2-formyl Benzoate
Methyl-2-formyl benzoate, known for its pharmacological activities, serves as a precursor in the synthesis of bioactive compounds, drawing parallels with SPAs in terms of their utility in medicinal chemistry. The compound is a significant scaffold for developing new bioactive molecules and exhibits versatility in organic synthesis (Farooq & Ngaini, 2019).
Safety and Hazards
Properties
IUPAC Name |
2-[[4-[(2,4-dichlorophenyl)methylsulfanyl]anilino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NOS/c21-16-6-5-15(19(22)11-16)13-25-18-9-7-17(8-10-18)23-12-14-3-1-2-4-20(14)24/h1-11,23-24H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZUBSDEPJUDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)SCC3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763125-55-9 |
Source


|
| Record name | 2-((4-((2,4-DICHLOROBENZYL)THIO)ANILINO)METHYL)PHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2481115.png)




![4-Bromo-2-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-methoxyphenol](/img/structure/B2481122.png)
![2-{[1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B2481123.png)
![N-[2-(Trifluoromethyl)pyridin-3-yl]hydroxylamine](/img/structure/B2481125.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2481126.png)
![N-(3-ethylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2481127.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)
